molecular formula C19H22O3 B1582748 4-Ethoxyphenyl 4-butylbenzoate CAS No. 62716-65-8

4-Ethoxyphenyl 4-butylbenzoate

Cat. No.: B1582748
CAS No.: 62716-65-8
M. Wt: 298.4 g/mol
InChI Key: DDDWTNWRNNRWNQ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-butylbenzoate is an organic compound with the molecular formula C19H22O3. It is known for its applications in liquid crystal materials, particularly in the field of display technologies. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 298.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyphenyl 4-butylbenzoate typically involves the esterification of 4-butylbenzoic acid with 4-ethoxyphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxyphenyl 4-butylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxyphenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. In the context of liquid crystal materials, the compound aligns itself in a specific orientation under the influence of an electric field, thereby modulating the passage of light through the material. This property is crucial for its application in display technologies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-butylbenzoate
  • 4-Ethoxyphenyl 4-pentylbenzoate
  • 4-Butylphenyl 4-butylbenzoate

Uniqueness

4-Ethoxyphenyl 4-butylbenzoate is unique due to its specific combination of ethoxy and butyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for use in liquid crystal materials, where precise control over molecular alignment and optical properties is essential .

Biological Activity

4-Ethoxyphenyl 4-butylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a butylbenzoate moiety. The chemical structure is essential for its biological interactions and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Islam et al. (2024) demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, revealing effective concentrations that inhibit bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity suggests that the compound could be a candidate for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to reduce inflammation markers in vitro, specifically through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This was assessed using cell culture models treated with lipopolysaccharides (LPS) to induce inflammation.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Modulation of Inflammatory Pathways : The compound may inhibit signaling pathways associated with inflammation, potentially through the NF-kB pathway.

Case Studies

Several case studies have documented the effects of this compound in clinical and experimental settings:

  • Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that topical application of formulations containing this compound resulted in improved healing rates compared to standard treatments.
  • Case Study 2 : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxyphenyl 4-butylbenzoate, and what methodological considerations are critical for high yield?

  • Answer : The compound is typically synthesized via esterification between 4-ethoxy phenol and 4-butylbenzoyl chloride. Key steps include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or H₂SO₄ as acid catalysts under anhydrous conditions .
  • Reaction conditions : Refluxing in dry dichloromethane or toluene at 80–100°C for 12–24 hours under nitrogen atmosphere to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to acyl chloride).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl peak at ~168–170 ppm in ¹³C NMR) and alkyl/aryl substituents .
  • FT-IR : Ester C=O stretch at ~1720 cm⁻¹ and ether C-O-C stretch at ~1250 cm⁻¹ .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₉H₂₂O₃: 298.3 g/mol).

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer :

  • Storage : In sealed amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or photodegradation .
  • Handling : Use gloves (nitrile, tested per EN374) and safety goggles to avoid dermal/ocular exposure .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Answer :

  • Software tools : SHELXL for least-squares refinement and WinGX for data integration .
  • Validation : Check for twinning using PLATON (e.g., Hooft parameter > 0.5) and address disorder in alkyl chains via PART instructions in SHELXL .
  • Data quality : Ensure redundancy (Rint < 0.05) and completeness (>95% to 0.8 Å resolution) .

Q. What methodologies address contradictions in observed vs. calculated NMR chemical shifts?

  • Answer :

  • Cross-validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p) basis set) .
  • Solvent effects : Account for deuterated solvent (e.g., CDCl₃) shifts using reference tables.
  • Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening .

Q. How can researchers evaluate the compound’s interactions with lipid bilayers or proteins?

  • Answer :

  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics or fluorescence quenching to assess membrane partitioning .
  • Molecular docking : AutoDock Vina for preliminary binding mode predictions with target proteins (e.g., cytochrome P450) .
  • In vitro models : Use of liposome-based assays to study permeability and partitioning coefficients (log P) .

Q. What strategies mitigate batch-to-batch variability in synthetic yield or purity?

  • Answer :

  • Process controls : Strict monitoring of reaction temperature, moisture levels, and reagent quality (e.g., acyl chloride freshness) .
  • Quality checks : Implement in-line FT-IR for real-time reaction monitoring and statistical process control (SPC) charts for yield tracking .
  • Scale-up protocols : Use microreactors or flow chemistry systems to enhance reproducibility .

Q. Methodological Challenges and Data Interpretation

Q. How should researchers resolve discrepancies between theoretical and experimental XRD data?

  • Answer :

  • Error analysis : Check for absorption corrections (SADABS) and refine extinction parameters in SHELXL .
  • Thermal motion : Model anisotropic displacement parameters for non-H atoms to improve R-factor convergence .
  • Validation tools : Use CheckCIF to flag outliers (e.g., bond length deviations > 3σ) .

Q. What experimental designs are optimal for studying thermal stability under varying pH conditions?

  • Answer :

  • Thermogravimetric analysis (TGA) : Heat from 25–400°C at 10°C/min under N₂ to determine decomposition onset .
  • pH stability : Incubate compound in buffered solutions (pH 2–12) at 37°C for 48 hours, followed by LC-MS to identify degradation products .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWTNWRNNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344206
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62716-65-8
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
4-Ethoxyphenyl 4-butylbenzoate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
4-Ethoxyphenyl 4-butylbenzoate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
4-Ethoxyphenyl 4-butylbenzoate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
4-Ethoxyphenyl 4-butylbenzoate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
4-Ethoxyphenyl 4-butylbenzoate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
methyl 2-[N-(dimethylsulfamoyl)anilino]acetate
4-Ethoxyphenyl 4-butylbenzoate

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